Heptane-1,2,3-triol
Overview
Description
Heptane-1,2,3-triol, also known as (2S,3S)-1,2,3-Heptanetriol, is a compound with the molecular formula C7H16O3 . It belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound was determined by X-ray diffraction methods . The molecules adopt an all-trans conformation . The compound has two defined stereocentres .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, it’s important to note that like other alcohols, it can undergo reactions such as oxidation and reduction. It’s also used for the crystallization of membrane proteins .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 306.8±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .
Scientific Research Applications
Organic Synthesis and Chemical Reactions : One study details the preparation of dioxabicyclo[2.2.1] heptane derivatives from 1,2,4-trioxane frameworks, highlighting its use in the synthesis of compounds like Riesling acetal. Copper(II) chelates of derivatives of heptane-1,2,3-triol and similar compounds show potential in organic synthesis due to their steric effects and easy conversion to binuclear chelates (Riveira, La-Venia, & Mischne, 2008); (Sagara, Kobayashi, & Ueno, 1972).
Structural Chemistry : A study details that this compound adopts an all-trans conformation and forms infinite chains linked by hydrogen bonds in specific planes, which is important for understanding its structural and potentially functional characteristics in various applications (Müller-Fahrnow, Hilgenfeld, Pflügl, & Saenger, 1989).
Combustion and Fuel Research : Heptane is often used as a model compound in the study of combustion processes. Detailed kinetic models for n-heptane oxidation have been developed, offering insights into various combustion environments. This is crucial for enhancing efficiency and reducing pollutants in combustion-based energy generation (Curran, Gaffuri, Pitz, & Westbrook, 1998).
Pharmaceutical Applications : Some derivatives of this compound are used as carriers for pharmacologically active compounds. They can be transformed into other useful compounds like phosphoric acid and glycerol, showing promise for delivering pharmaceutically active polymers (Gehrmann & Vogt, 1981).
Safety and Hazards
Heptane-1,2,3-triol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . It’s also important to note that it may be fatal if swallowed and enters airways .
Future Directions
properties
IUPAC Name |
heptane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-2-3-4-6(9)7(10)5-8/h6-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYCHJFUBNTKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908359 | |
Record name | Heptane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic; [ChemFinder] Solid; [MSDSonline] | |
Record name | 1,2,3-Heptanetriol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7883 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
103404-57-5 | |
Record name | 1,2,3-Heptanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103404-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane-1,2,3-triol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103404575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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